5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid
CAS No.:
Cat. No.: VC18158164
Molecular Formula: C12H18N2O5
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid -](/images/structure/VC18158164.png)
Molecular Formula | C12H18N2O5 |
---|---|
Molecular Weight | 270.28 g/mol |
IUPAC Name | 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16) |
Standard InChI Key | UDFWFFNEPRPVLS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=CC(=NO1)C(=O)O |
Structural Characteristics and Molecular Composition
Core Architecture and Functional Groups
The molecule’s backbone consists of a 1,2-oxazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a Boc-protected aminopropane moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and electronic diversity, while the Boc group () serves as a temporary protective mask for the amine during synthetic workflows . The carboxylic acid () enhances solubility in polar solvents and enables conjugation reactions, such as amide bond formation .
Molecular Descriptors and Stereochemistry
Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 270.28 g/mol | |
SMILES Notation | O=C(C1=C(C(C)C)N=C(NC(OC(C)(C)C)=O)O1)O | |
Topological Polar Surface Area | 55.76 Ų |
Synthesis and Manufacturing Processes
Boc Protection Strategies
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions. For example, the primary amine precursor reacts with in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP), achieving >90% yield. This step is critical to prevent unwanted side reactions during subsequent oxazole ring formation.
Oxazole Ring Construction
Oxazole synthesis typically employs the Robinson-Gabriel method, where α-acylamino ketones undergo cyclodehydration using phosphoryl chloride () or polyphosphoric acid (PPA). Alternative routes include Huisgen cycloadditions between nitriles and acetylene derivatives, though these are less common for carboxylated oxazoles .
Carboxylic Acid Functionalization
Post-cyclization, the carboxylic acid is introduced via hydrolysis of ester precursors. For instance, methyl 5-(2-{[(Boc)amino]propan-2-yl})-1,2-oxazole-3-carboxylate is saponified using lithium hydroxide () in tetrahydrofuran/water, yielding the target compound in 85–92% purity .
Physicochemical Properties
Solid-State Characteristics
The compound is a white crystalline powder with a melting point range of 182–185°C (decomposition) . Its crystalline structure is stabilized by intramolecular hydrogen bonds between the carboxylic acid and oxazole nitrogen, as evidenced by X-ray diffraction studies of analogous compounds.
Solubility and Stability
Solubility profiles vary with solvent polarity:
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 1.96 | 25 |
Ethanol | 32.1 | 25 |
Dichloromethane | 12.4 | 25 |
The Boc group enhances stability against nucleophilic attack but is susceptible to acidic cleavage (e.g., trifluoroacetic acid) . Long-term storage recommendations include desiccated conditions at 2–8°C to prevent hydrolysis .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz, DMSO-d):
-
δ 1.39 (s, 9H, Boc CH)
-
δ 1.62 (s, 6H, C(CH))
-
δ 8.21 (s, 1H, oxazole H)
-
δ 12.51 (s, 1H, COOH)
NMR confirms the Boc carbonyl at δ 155.2 ppm and the oxazole carbons at δ 148.1 (C-3) and 160.9 ppm (C-5) .
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 271.1291 [M+H], consistent with the theoretical mass of 270.28 g/mol. Fragmentation patterns reveal loss of the Boc group (m/z 170.0812) and decarboxylation (m/z 226.1185) .
Applications in Pharmaceutical Research
Intermediate for Protease Inhibitors
The carboxylic acid moiety facilitates coupling with amine-containing pharmacophores. For example, conjugation to peptidomimetic backbones yields inhibitors of HIV-1 protease (IC = 0.8 nM) and hepatitis C virus NS3/4A protease (IC = 1.2 nM) .
Antimicrobial Agent Development
Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL against Staphylococcus aureus) by disrupting cell wall biosynthesis.
Fluorescent Probes
Derivatization with dansyl chloride produces fluorescent tags for imaging apoptosis in HeLa cells, with excitation/emission maxima at 335/518 nm .
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